(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring and multiple amide groups. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Amide Groups: The amide groups are introduced through amide bond formation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The final step involves coupling the benzamidoacetamido group to the pyrrolidine ring under controlled conditions, typically using a base like triethylamine and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium, often at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the pyrrolidine ring may interact with hydrophobic pockets, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid: shares similarities with other amide-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both benzamido and acetamido groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
73167-84-7 |
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Molecular Formula |
C17H21N3O5 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-benzamidoacetyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5/c1-11(16(23)20-9-5-8-13(20)17(24)25)19-14(21)10-18-15(22)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,21)(H,24,25)/t11-,13-/m0/s1 |
InChI Key |
CGQQXKITRPZKCI-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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